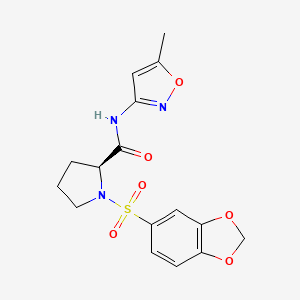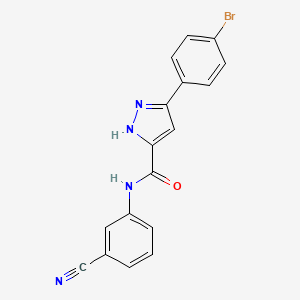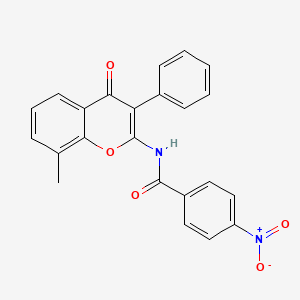![molecular formula C13H16N4 B12490779 5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine](/img/structure/B12490779.png)
5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a phenylethyl group. Aminopyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common method involves the following steps :
Condensation: Benzylidene acetones react with ammonium thiocyanates to form intermediate compounds.
Ring Closure: The intermediates undergo cyclization to form the pyrimidine ring.
Aromatization: The ring-closed intermediates are then aromatized.
S-Methylation: The aromatized compounds are methylated.
Oxidation: The methylated compounds are oxidized to form methylsulfonyl derivatives.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired aminopyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as sleeping sickness and malaria.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes and disrupt biological pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine: Another analog with potential therapeutic applications.
6-Aminopyrimidine: Known for its use in medicinal chemistry.
Uniqueness
5-{[(2-Phenylethyl)amino]methyl}pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its phenylethyl group enhances its interaction with molecular targets, making it a promising candidate for drug development.
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-[(2-phenylethylamino)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H16N4/c14-13-16-9-12(10-17-13)8-15-7-6-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H2,14,16,17) |
Clave InChI |
WZMOZXZRIFLDTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![5-(2,5-dimethylphenyl)-2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490701.png)
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12490706.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)
![7-Amino-5-(3,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12490718.png)


![N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B12490752.png)

![2-{3-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12490771.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12490773.png)
